molecular formula C10H18O B1205454 3,3-Dimethylcyclohexyl methyl ketone CAS No. 25304-14-7

3,3-Dimethylcyclohexyl methyl ketone

Cat. No. B1205454
Key on ui cas rn: 25304-14-7
M. Wt: 154.25 g/mol
InChI Key: DXIWBWIDAYBUDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04102928

Procedure details

A slurry of 1-acetyl-3,3-dimethylcyclohexane (624 grams, 4 moles), granular sodium hydroxide (240 grams, 6 moles), Aliquot® 336 (tricaprylmethylammonium chloride [35 grams]), methallyl chloride (432 grams, 4.8 moles), and 400 ml of toluene is heated at reflux for 41/4 hours. At the end of this time, one liter of water is added to the cooled reaction mass. The aqueous layer is discarded, and the organic layer is distilled rapidly through a short column to afford 203 grams of recovered 1-acetyl-3,3-dimethylcyclohexane, 500 grams of 1-acetyl-3,3-dimethyl-1-methallylcyclohexane (104°, 3.0 mm Hg, containing 5% 3,3-dimethyl-(4-methyl-4-pentenoyl)cyclohexane) and 73 grams of 3,3-dimethyl-1-(2-methallyl-5-methyl-4-pentenoyl) cyclohexane. A portion of the latter compound is isolated by GLC chromatography (1' × 1/4 inch 80% SE-30 packed column; 200° C. isothermal) and exhibits the following odor and flavor properties.
Quantity
624 g
Type
reactant
Reaction Step One
Quantity
240 g
Type
reactant
Reaction Step One
Quantity
432 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
35 g
Type
catalyst
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[OH-].[Na+].[CH2:14](Cl)[C:15](=[CH2:17])[CH3:16].[C:19]1(C)[CH:24]=CC=[CH:21][CH:20]=1>CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].O>[C:1]([CH:4]1[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[C:1]([C:4]1([CH2:16][C:15](=[CH2:14])[CH3:17])[CH2:9][CH2:8][CH2:7][C:6]([CH3:11])([CH3:10])[CH2:5]1)(=[O:3])[CH3:2].[CH3:10][C:6]1([CH3:11])[CH2:7][CH2:8][CH2:9][CH:4]([C:1](=[O:3])[CH:2]([CH2:14][C:15](=[CH2:17])[CH3:16])[CH2:24][CH:19]=[CH:20][CH3:21])[CH2:5]1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
624 g
Type
reactant
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Name
Quantity
240 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
432 g
Type
reactant
Smiles
C(C(C)=C)Cl
Name
Quantity
400 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
35 g
Type
catalyst
Smiles
CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-]
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 41/4 hours
Duration
4 h
DISTILLATION
Type
DISTILLATION
Details
the organic layer is distilled rapidly through a short column

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1CC(CCC1)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 203 g
Name
Type
product
Smiles
C(C)(=O)C1(CC(CCC1)(C)C)CC(C)=C
Measurements
Type Value Analysis
AMOUNT: MASS 500 g
YIELD: PERCENTYIELD 5%
Name
Type
product
Smiles
CC1(CC(CCC1)C(C(CC=CC)CC(C)=C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 73 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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